5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H5F3N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound and similar compounds generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a pyrrole ring . The pyridine ring contains a trifluoromethyl group, and the pyrrole ring is attached to a carbaldehyde group .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 214.14 .Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines
A study demonstrated a synthesis approach for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with alkynes (Palka et al., 2014). This process demonstrates the utility of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in the synthesis of complex pyrazolo[4,3-c]pyridines.
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
Another research used similar compounds for the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting the role of these compounds in creating complex heterocyclic structures (El-Nabi, 2004).
Molybdenum-Mediated Synthesis of 1H-Pyrrole-2,3-diones
A 2022 study explored the use of these compounds in molybdenum-mediated synthesis, producing 1H-pyrrole-2,3-diones, which are precursors for substituted 1H-pyrrolo[2,3-b]quinoxalines (Galenko et al., 2022).
Facile Synthesis of Novel Bis(2-S-alkylpyridines)
Research in 2018 involved the synthesis of novel bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines), incorporating 1,3-diarylpyrazole moiety, again utilizing similar chemical structures (Hawass et al., 2018).
Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes
A 2014 study focused on the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes, which is closely related to this compound, showing its role in the generation of trifluoroacetyl derivatives (Petrova et al., 2014).
Safety and Hazards
Future Directions
The demand for trifluoromethylpyridine derivatives, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to interact with various biochemical pathways, influencing the biological activities of agrochemicals and pharmaceuticals .
Result of Action
Tfmp derivatives are known to exhibit various biological activities due to their unique structural features .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant implications for cellular energy metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Additionally, it can bind to proteins that facilitate its distribution within the cell, influencing its localization and accumulation. These processes are critical for determining the bioavailability and efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-14-8-5(1-2-13-8)6(7)4-15/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOEGPYGBYZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679127 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-68-7 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde, 5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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